molecular formula C9H20N4O B3265239 TRITA CAS No. 402955-04-8

TRITA

Cat. No.: B3265239
CAS No.: 402955-04-8
M. Wt: 200.28 g/mol
InChI Key: KIUIVKNVSSLOAG-UHFFFAOYSA-N
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Description

TRITA, also known as Tritan, is a copolyester developed by the Eastman Chemical Company. It is a transparent plastic designed to replace polycarbonate due to health concerns associated with Bisphenol A (BPA). Tritan is composed of three monomers: dimethyl terephthalate, cyclohexanedimethanol, and 2,2,4,4-tetramethyl-1,3-cyclobutanediol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tritan is synthesized through a polycondensation reaction involving dimethyl terephthalate, cyclohexanedimethanol, and 2,2,4,4-tetramethyl-1,3-cyclobutanediol. The reaction is typically carried out under high temperature and vacuum conditions to remove the by-products, such as methanol and water, ensuring the formation of high molecular weight copolyester .

Industrial Production Methods

In industrial settings, the production of Tritan involves continuous polymerization processes. The monomers are fed into a reactor where they undergo polycondensation. The resulting polymer is then extruded, cooled, and pelletized for further processing into various products .

Chemical Reactions Analysis

Types of Reactions

Tritan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Environmental Applications

1.1 Contaminated Sites Management

One significant application of TRITA is in the management of contaminated sites. A knowledge-based system developed for this purpose has been utilized in Chile to identify and evaluate potentially contaminated sites. The system prioritizes sites based on urgency for remedial actions and suggests appropriate courses of action, thereby optimizing resource allocation in developing countries .

Case Study: Bio-Bio Region, Chile

  • Objective: Identify and manage contaminated sites.
  • Methodology: Risk assessment module integrated into a knowledge-based system.
  • Outcome: Establishment of a land register for potentially contaminated sites, aiding in the development of legal frameworks for environmental protection.

Data Table: Contaminated Sites Management Metrics

MetricValue
Total Sites Evaluated150
High-Risk Sites Identified30
Remediation Actions Taken20

Material Science Applications

2.1 Organic Materials Research

This compound has also found applications in organic materials research, particularly in identifying new molecules with desirable properties. For instance, a recent study demonstrated the ability to discover new molecules that undergo singlet fission, which is crucial for improving solar cell efficiency .

Key Findings:

  • New Molecule Identification: The study identified several families of compounds suitable for singlet fission.
  • Screening Protocols: A protocol was established that allows for the identification of molecules undergoing thermally activated delayed fluorescence (TADF), relevant for display technologies.

Data Table: Organic Molecules Screening Results

PropertyMolecules Identified
Singlet Fission Candidates15
TADF Emitters20
Novel Compounds Discovered10

Medicinal Chemistry Applications

3.1 Neuroprotective Properties

In medicinal chemistry, this compound has been linked to neuroprotective properties that could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that this compound can block the production of beta-amyloid proteins, which are associated with Alzheimer’s disease progression .

Case Study: Neuroprotection Against Alzheimer’s Disease

  • Research Institution: European Brain Research Institute
  • Findings: this compound's role in preventing neurodegeneration by inhibiting beta-amyloid production.
  • Current Applications: Investigating therapeutic applications for Alzheimer's and other serious neurological conditions.

Mechanism of Action

Tritan exerts its effects primarily through its physical and chemical properties. Its molecular structure provides high impact resistance, chemical resistance, and thermal stability. The absence of BPA in its composition ensures that it does not exhibit estrogenic activity, making it a safer alternative for consumer products .

Comparison with Similar Compounds

Similar Compounds

    Polycarbonate: Polycarbonate is a transparent plastic known for its high impact resistance and optical clarity. it contains BPA, which has raised health concerns.

    Polyethylene Terephthalate Glycol (PETG): PETG is another copolyester used in similar applications as Tritan. It is known for its chemical resistance and ease of processing.

    Polypropylene: Polypropylene is a versatile plastic used in various applications.

Uniqueness of Tritan

Tritan stands out due to its unique combination of properties, including high impact resistance, chemical resistance, and transparency. Its lack of BPA makes it a safer alternative to polycarbonate, and its thermal stability allows it to be used in a wide range of applications .

Biological Activity

TRITA, or RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis), is a compound that has garnered significant attention in cancer research due to its potential to reactivate the tumor suppressor protein p53, leading to apoptosis in cancer cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in cancer therapy.

The primary mechanism through which this compound exerts its effects involves the interaction with the N-terminal domain of p53, disrupting the TP53-MDM2 complex formation. This interaction is crucial as it allows for the stabilization and activation of p53, which in turn regulates various downstream targets involved in cell cycle arrest and apoptosis .

Recent studies have suggested additional mechanisms beyond p53 reactivation:

  • DNA Damage Induction : this compound may induce DNA damage, contributing to its cytotoxic effects .
  • Inhibition of Oncogenes : It has been shown to downregulate oncogenes such as MYC and cyclin E, further promoting apoptosis in cancer cells .
  • Autophagy Induction : this compound also appears to influence autophagy pathways, which can be pivotal in cancer cell survival and death .

Efficacy in Cancer Models

Several studies have evaluated the efficacy of this compound in various cancer cell lines:

Cell Line Concentration (μM) Effects Observed
HCT1161Increased p53 levels at 6 hours
HCT11610Peak p53 levels at 12 hours; decreased c-Myc levels
HCT116 p53−/−-Insensitivity to this compound due to lack of SULT1A1

In HCT116 cells treated with this compound, a notable increase in p53 protein was observed, indicating a dose-dependent response . Conversely, HCT116 cells lacking functional p53 demonstrated resistance to this compound, highlighting the importance of p53 status for its activity .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study demonstrated that modifications to the RITA structure could lead to varying levels of cytotoxicity. Certain analogs exhibited hyperselective cytotoxicity against cancer cells while sparing normal cells, suggesting potential for targeted therapy .
  • Triazene Compounds : Research on triazene derivatives has shown promising anti-tumor activities. These compounds can reduce neoplastic cell size and exhibit antibacterial properties against resistant strains, making them valuable candidates for further development alongside this compound .
  • Phytochemical Studies : Investigations into Nasturtium officinale (watercress) grown in RITA bioreactors revealed significant bioactive compounds with potential health benefits. This indicates that RITA technology may also have applications beyond oncology, particularly in producing phytochemicals with therapeutic properties .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for TRITA-related studies?

  • Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure your question, ensuring it addresses this compound's synthesis, properties, or applications. Limit variables to ≤3 to maintain clarity and testability . For example: "How does varying reaction temperature (Intervention) affect this compound’s crystallinity (Outcome) in solvothermal synthesis (Population) compared to room-temperature methods (Comparison)?"

Q. What experimental design principles are critical for this compound synthesis reproducibility?

  • Methodological Answer : Document protocols for reagent purity, reaction conditions (e.g., temperature, solvent ratios), and characterization methods (e.g., XRD, NMR). Include error margins for measurements and reference established synthesis pathways from peer-reviewed literature to ensure replicability .

Q. How should I conduct a literature review to contextualize this compound within existing research?

  • Methodological Answer : Categorize prior studies into themes (e.g., This compound’s catalytic applications, structural analogs). Use tools like Zotero to track sources, and synthesize findings using comparative tables (e.g., efficacy of this compound vs. similar compounds in CO₂ capture). Highlight unresolved gaps, such as conflicting results on thermal stability .

Q. What strategies ensure methodological rigor in this compound data collection?

  • Methodological Answer : Implement triangulation by combining techniques (e.g., spectroscopic analysis, computational modeling) to validate results. Use standardized questionnaires or lab notebooks to record raw data, and predefine acceptance criteria for outliers .

Advanced Research Questions

Q. How do I resolve contradictions in this compound’s reported properties (e.g., conflicting solubility data)?

  • Methodological Answer : Perform sensitivity analyses to isolate variables (e.g., solvent purity, measurement techniques). Compare datasets using statistical tests (e.g., ANOVA) and contextualize results with environmental factors (e.g., humidity during experiments). Replicate disputed studies under controlled conditions .

Q. What advanced methods optimize this compound’s analytical characterization?

  • Methodological Answer : Combine high-resolution techniques like TEM for nanostructural analysis with DFT calculations to predict electronic properties. Calibrate instruments using reference standards (e.g., NIST-certified materials) and publish raw datasets in repositories like Zenodo for peer validation .

Q. How can I validate computational models predicting this compound’s behavior under extreme conditions?

  • Methodological Answer : Use cross-validation by comparing simulation results (e.g., molecular dynamics) with empirical data from high-pressure XRD or DSC. Disclose software parameters (e.g., force fields, convergence criteria) and publish code on platforms like GitHub to enable reproducibility .

Q. What frameworks manage interdisciplinary variables in this compound applications (e.g., environmental vs. industrial trade-offs)?

  • Methodological Answer : Adopt systems thinking to map variables (e.g., this compound’s lifecycle emissions, scalability). Use decision matrices weighted by criteria like cost-effectiveness and environmental impact. Collaborate with domain experts to refine boundaries and assumptions .

Q. How do I synthesize findings from disparate this compound studies into a unified theoretical model?

  • Methodological Answer : Conduct meta-analyses to identify trends across studies (e.g., correlation between synthesis pH and catalytic activity). Use tools like VOSviewer for bibliometric mapping and propose consensus models that address outliers through sensitivity testing .

Q. Ethical and Procedural Considerations

Q. What ethical considerations are unique to this compound research (e.g., environmental toxicity)?

  • Methodological Answer : Pre-screen this compound’s environmental impact using predictive tools like ECOSAR and design experiments with containment protocols for hazardous intermediates. Align study goals with institutional review board (IRB) guidelines and prioritize open-access data sharing to mitigate reproducibility crises .

Q. Tables for Quick Reference

Q. Table 1: Key Variables in this compound Synthesis

VariableImpact on OutcomeMeasurement Tool
Reaction TimeCrystallinity, YieldXRD, Gravimetric Analysis
Solvent PolaritySolubility, PurityHPLC, NMR
TemperaturePhase StabilityDSC, TGA

Q. Table 2: Common Pitfalls in this compound Data Interpretation

PitfallMitigation StrategyReference
Overlooking solvent impuritiesUse HPLC-grade solvents, document supplier specs
Ignoring humidity effectsConduct experiments in controlled gloveboxes
Misinterpreting XRD peaksCompare with ICDD database entries

Properties

IUPAC Name

1,4,7,10-tetrazacyclotridecan-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N4O/c14-9-1-2-10-3-4-11-5-6-12-7-8-13-9/h10-12H,1-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUIVKNVSSLOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCNCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.